(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is notable for its unique structure, which includes a chloro group, a dimethylamino group, and a phenyl group, contributing to its distinct chemical and pharmacological properties.
Preparation Methods
The synthesis of 7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.
Reaction Conditions: The precursor undergoes chlorination to introduce the chloro group at the 7th position. This is often achieved using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylamino Group Introduction: The dimethylamino group is introduced through a reaction with dimethylamine under controlled conditions.
Final Steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzodiazepine ring and formation of various by-products.
Scientific Research Applications
7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of benzodiazepine chemistry, helping researchers understand the reactivity and properties of this class of compounds.
Biology: In biological research, it is used to study the effects of benzodiazepines on various biological systems, including their interactions with neurotransmitter receptors.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological conditions.
Industry: In the pharmaceutical industry, it serves as a precursor or intermediate in the synthesis of other benzodiazepine derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through specific binding sites on the GABA receptor complex, leading to increased chloride ion influx and hyperpolarization of neurons, thereby reducing neuronal excitability.
Comparison with Similar Compounds
Compared to other benzodiazepines, 7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has unique structural features that contribute to its distinct pharmacological profile. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Used primarily for its anxiolytic and sedative effects.
Clonazepam: Noted for its anticonvulsant properties.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Each of these compounds has variations in their chemical structure that influence their binding affinity, potency, and duration of action, making 7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one a unique addition to the benzodiazepine family.
Properties
Molecular Formula |
C19H18ClN3O |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
(3E)-7-chloro-3-(dimethylaminomethylidene)-1-methyl-5-phenyl-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C19H18ClN3O/c1-22(2)12-16-19(24)23(3)17-10-9-14(20)11-15(17)18(21-16)13-7-5-4-6-8-13/h4-12H,1-3H3/b16-12+ |
InChI Key |
DOIVOPCCTULFST-FOWTUZBSSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=N/C(=C/N(C)C)/C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(=CN(C)C)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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